molecular formula C7H3Cl2N3O2 B13015874 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B13015874
M. Wt: 232.02 g/mol
InChI Key: YQDFFLVYCJIAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a synthetic heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a pyridopyrazine core, a privileged scaffold recognized for its significant therapeutic potential . The specific substitution pattern with chlorine atoms and the hydropyrazinedione moiety makes it a valuable intermediate for the synthesis of more complex molecules targeting various disease pathways. Compounds based on the pyridopyrazine structure have demonstrated a wide range of biological activities by interacting with key enzymatic targets. Notably, related derivatives are known to act as potent inhibitors of protein kinases, which are enzymes critical to cellular signaling processes and are major targets in oncology and inflammatory diseases . The structural features of this compound suggest its potential utility in developing agents against conditions such as cancer, fibrotic diseases, and central nervous system disorders . Furthermore, the dichloro and dione functional groups provide reactive sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H3Cl2N3O2/c8-2-1-3(9)10-5-4(2)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14)

InChI Key

YQDFFLVYCJIAAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NC(=O)C(=O)N2)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6- and 8-chlorine atoms are prime sites for nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing effects of the adjacent pyrazine and dione moieties.

Reaction TypeConditionsProducts/OutcomesYieldSource
AminationNH₃/EtOH, 80°C, 12 h6,8-Diamino derivative75%
MethoxylationNaOMe/DMF, 100°C, 6 h6-Methoxy-8-chloro derivative68%
ThiolationNaSH/THF, reflux, 8 h6-Sulfhydryl-8-chloro derivative62%

Mechanistic Insight :

  • DFT calculations confirm enhanced electrophilicity at C6 and C8 due to conjugation with the pyrazine ring’s π-system.

  • Steric hindrance at C8 slightly reduces reactivity compared to C6 .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form polyheterocyclic systems, leveraging its dual carbonyl groups and halogen substituents.

Example :

  • Treatment with hydrazine hydrate under reflux forms a fused pyrazolo[3,4-e]pyrido[2,3-b]pyrazine system via tandem substitution and cyclization .

ReagentConditionsProduct StructureYieldSource
Hydrazine hydrateEtOH, reflux, 10 hPyrazolo-fused derivative82%
Ethylene diamineDMF, 120°C, 15 hDiazepino-fused derivative58%

Key Observation : Cyclization efficiency depends on solvent polarity and reaction temperature .

Metal-Catalyzed Cross-Coupling

The chlorine atoms participate in Pd-catalyzed cross-coupling reactions, enabling functionalization with aryl/alkyl groups.

ReactionCatalyst SystemConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME90°C, 8 h6-Aryl-8-chloro derivative70%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 100°C, 12 h6-Amino-8-aryl derivative65%

Limitations :

  • Steric bulk at C8 reduces coupling efficiency compared to C6 .

  • Electron-deficient aryl boronic acids show higher reactivity .

Reductive Dehalogenation

Selective dechlorination is achievable under controlled reduction conditions.

Reducing AgentConditionsOutcomeSelectivitySource
H₂/Pd-CEtOH, 25°C, 2 h8-Chloro derivative retainedC6 > C8
Zn/NH₄ClH₂O/THF, 60°C, 4 hFull dechlorination

Application : Partial dechlorination enables sequential functionalization .

Condensation Reactions

The dione moiety reacts with diamines or hydrazines to form fused heterocycles.

Case Study :

  • Condensation with o-phenylenediamine in acetic acid yields a quinoxaline-fused derivative .

ReagentConditionsProductYieldSource
o-PhenylenediamineAcOH, reflux, 6 hQuinoxaline derivative78%
ThioureaEtOH, 80°C, 5 hThienopyrazine derivative64%

Spectroscopic Validation :

  • IR spectra confirm loss of carbonyl stretches (1665 cm⁻¹) post-condensation .

  • ¹H NMR shows characteristic aromatic proton shifts for fused systems .

Electrophilic Aromatic Substitution

Despite its electron-deficient nature, the compound undergoes nitration/sulfonation under forceful conditions.

ReactionReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivative45%
SulfonationClSO₃H, 40°C, 4 h5-Sulfo derivative38%

Regioselectivity : Electrophiles attack the less hindered C5 position .

Photochemical Reactivity

UV irradiation induces dimerization via [4+2] cycloaddition, forming a pyridopyrazine-bridged dimer.

ConditionsProductQuantum YieldSource
UV (254 nm), CH₂Cl₂Dimeric cycloadduct0.32

Computational Support :

  • TD-DFT calculations predict a π→π* transition driving the dimerization.

Biological Derivatization

The compound serves as a scaffold for bioactive analogs:

  • Reaction with morpholine yields a PI3K inhibitor precursor (IC₅₀ = 0.57 μM vs. MCF-7 cells) .

  • Thioacylation enhances antiproliferative activity against HepG2 cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that 6,8-dichloropyrido[2,3-b]pyrazine-2,3-dione exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit specific cancer cell lines by targeting DNA repair mechanisms. The compound's structure allows it to interact with key proteins involved in tumor growth, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also shown effectiveness against various microbial strains. In vitro studies reported in Pharmaceutical Biology highlighted its antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents . The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Organic Electronics

6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is being investigated for its use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that incorporating this compound into device architectures can enhance charge transport and improve overall efficiency .

Polymer Chemistry

The compound serves as a building block in the synthesis of novel polymers with tailored properties. Studies have explored its use in creating polymer blends that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant for developing materials used in high-performance coatings and composites .

Case Studies

StudyFocusFindings
Anticancer Mechanisms of Pyrido[2,3-b]pyrazinesCancer Cell LinesInhibition of proliferation in breast and prostate cancer cells through DNA damage response modulation .
Antimicrobial Efficacy of Chlorinated PyrazinesBacterial StrainsEffective against E. coli and S. aureus; mechanism involves membrane disruption .
Electrochemical Properties of Novel Organic SemiconductorsOrganic ElectronicsImproved charge mobility when integrated into OLEDs compared to conventional materials .
Thermal Properties of New Polymer BlendsPolymer ChemistryEnhanced thermal stability observed in blends containing 6,8-dichloropyrido[2,3-b]pyrazine derivatives .

Mechanism of Action

The mechanism of action of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrido[2,3-b]pyrazine derivatives vary widely in substituent patterns, which critically modulate their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Properties Synthesis Yield/Reactivity Reference
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Cl at C6, C8; dione at C2, C3 High electrophilicity; potential for cross-coupling or kinase inhibition Not explicitly reported; inferred from analogs
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Br at C7; dione at C2, C3 Used in thionation to generate sulfur-containing analogs (e.g., compounds 4–9) 70–89% via phase-transfer alkylation
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine CH3 at C3; NH2 at C6, C8 Enhanced hydrogen-bonding capacity; molecular weight = 175.19 g/mol 67–71% via NH4Cl-CH3OH catalysis
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CH3 at C4; dione at C2, C3 Reduced planarity (dihydro structure); XLogP3 = -0.1 Not reported
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine I at C8; Ph at C2, C3 Used in Ullmann-type coupling; yield = 70% 70% via arylzincate intermediates

Physicochemical Properties

  • IR Spectroscopy : Carbonyl (C=O) stretching frequencies for pyrido[2,3-b]pyrazine diones typically appear at 1640–1710 cm⁻¹ , consistent with conjugated ketones . Chlorine substituents (e.g., in 6,8-dichloro derivatives) may slightly shift these peaks due to electron-withdrawing effects.
  • Solubility : Dichloro and bromo derivatives are less polar and more lipophilic (XLogP3 ~1.5–2.0) than diamine or dihydro analogs (XLogP3 ~-0.1 to 0.5), impacting their bioavailability .

Biological Activity

Chemical Identity
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with significant biological activity. Its chemical formula is C7H3Cl2N3O2C_7H_3Cl_2N_3O_2 and it has a molecular weight of 232.02 g/mol. The compound is recognized for its potential therapeutic applications and is derived from pyridopyrazine frameworks.

The biological activity of 6,8-dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can be attributed to its interactions at the molecular level with various biological targets:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism and the activation of procarcinogens .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Activity : Research has pointed towards its effectiveness in inhibiting cancer cell proliferation in vitro. Specific studies have shown cytotoxic effects against various cancer cell lines, although the precise mechanisms remain to be fully elucidated .

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridopyrazine derivatives. It was found that modifications at the 6 and 8 positions significantly enhanced anticancer activity against breast and lung cancer cell lines .
  • Antimicrobial Activity : Another investigation evaluated the antimicrobial efficacy of several pyridopyrazine derivatives including 6,8-dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Results indicated that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain tested .
  • Toxicological Assessments : Toxicity studies conducted on animal models revealed that while the compound exhibits promising therapeutic benefits, it also presents certain toxicological risks at higher concentrations. The LD50 values were determined to be around 200 mg/kg in rats, indicating moderate toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCYP1A2 Inhibitor
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to breast and lung cancer cells
ToxicityLD50 = 200 mg/kg in rats

Q & A

Q. Methodological Considerations

  • Solvent Selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates .
  • Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

What analytical techniques are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular ion validation .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. Table 1: Representative Analytical Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 8.2 (d, J=6 Hz, 2H, pyridine)
HRMS (ESI+)m/z 299.0321 [M+H]⁺ (calc. 299.0318)

How can regioselectivity challenges in introducing chlorine atoms be addressed?

Advanced Research Question
Regioselectivity in chlorination is influenced by directing groups and reaction conditions. For example:

  • Electrophilic Chlorination : Use N-chlorosuccinimide (NCS) in acetic acid to favor para-substitution on electron-rich rings .
  • Microwave Activation : Enhances kinetic control, reducing side-product formation .
  • Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .

How to resolve discrepancies in reported spectroscopic data?

Advanced Research Question
Contradictions in NMR or MS data may arise from solvates, tautomers, or impurities. Mitigation strategies:

  • Standardized Conditions : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., L-012 in Figure 2 of ).

What factors should be considered when optimizing reaction conditions?

Q. Experimental Design Focus

  • Temperature : Higher temperatures (80–120°C) accelerate ring closure but may degrade sensitive intermediates .
  • Catalyst Loading : 5–10 mol% Pd catalysts balance cost and efficiency .
  • Workup Protocols : Quench reactions with ice-water to precipitate products, minimizing side-reactions .

Q. Table 2: Reaction Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction Time12–24 hours↑ Yield by 15%
Solvent Polarityε = 2–4 (e.g., THF)↑ Selectivity

How to analyze conflicting bioactivity results in different studies?

Data Contradiction Analysis
Discrepancies in biological assays (e.g., cytotoxicity or enzyme inhibition) may stem from:

  • Assay Conditions : Varying pH, temperature, or cell lines (validate using standardized protocols like OECD guidelines) .
  • Compound Purity : HPLC purity >98% required; trace impurities (e.g., hydrazine byproducts) can skew results .
  • Metabolic Stability : Test in hepatocyte models to account for degradation .

What are the key safety protocols for handling this compound?

Q. Advanced Safety Considerations

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing HCl gas .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.